molecular formula C8H7N3O2 B052952 Benzotriazol-1-yl-acetic acid CAS No. 4144-64-3

Benzotriazol-1-yl-acetic acid

Cat. No.: B052952
CAS No.: 4144-64-3
M. Wt: 177.16 g/mol
InChI Key: QOXXZTPKJWPIDK-UHFFFAOYSA-N
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Description

Benzotriazol-1-yl-acetic acid (BTA) is a compound belonging to the group of organic acids. It is a member of the benzotriazole family, which is known for its strong acidity and ability to form complexes with metals. BTA is commonly used in organic synthesis and as a catalyst in various industrial processes. It is an important reagent for the synthesis of various compounds, such as pharmaceuticals, dyes, and polymers. BTA is also used in the production of food additives, drugs, and cosmetics.

Scientific Research Applications

  • Synthesis of Antibacterial Agents : Benzotriazol-1-yl-acetic acid is used in the synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives with antibacterial properties. These derivatives have shown activity against various microbes, including E. coli and S. aureus (Rani, Kaur, Sharma, Kumar, & Singh, 2021).

  • Antimicrobial Evaluation : Derivatives of this compound, specifically [(1H-benzotriazol-1-ylacetyl)amino] acetic acid derivatives, have been synthesized and shown to possess effective antimicrobial activities (Jamkhandi & Disouza, 2012).

  • Antifungal Activity : Ethyl-1H-benzotriazol-1-acetate, a compound derived from this compound, has been used to synthesize compounds with moderate to good antifungal activity, particularly against C. albicans (Toraskar, Kadam, & Kulkarni, 2009).

  • Preparation of Pyridine Derivatives : this compound derivatives have been utilized in the base-promoted preparation of 2-(substituted amino)pyridines and pyrid-2-ones, showcasing its utility in creating complex heterocyclic compounds (Katritzky, Belyakov, Sorochinsky, Henderson, & Chen, 1997).

  • Coordination Polymer Synthesis : This acid has been involved in the hydrothermal synthesis of a three-dimensional tetrazole coordination polymer with manganese ions, demonstrating its application in materials science (Wang, Fu, Xu, & Ye, 2011).

  • Metal Coordination Complexes : It has been used to prepare metal coordination complexes with antibacterial, antifungal, and pesticide bioactivities (Ma, Zhang, & Tang, 2015).

  • Anticonvulsant Agents : Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide derivatives have been synthesized and evaluated as anticonvulsant agents (Pochaiah, Meher, Srujana, Swarnalatha, & Rao, 2013).

Mechanism of Action

Target of Action

Benzotriazol-1-yl-acetic acid, also known as 2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetic acid, is a derivative of benzotriazole, a heterocyclic compound with a broad spectrum of biological properties . The compound’s primary targets are enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .

Mode of Action

The interaction of this compound with its targets results in diverse non-covalent interactions . For instance, the introduction of a 2-aminobenzotriazole group in levofloxacin improved its antibacterial behavior via interactions with the target enzymes or direct penetration into bacteria .

Biochemical Pathways

Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its mode of action and the specific biochemical pathways it affects. For example, benzotriazole-substituted benzoate derivatives effectively inhibited the proliferation of hepatocarcinoma BEL-7402 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, benzotriazole metal complexes possess the bioactivities of both the benzotriazole nucleus and metal supramolecular complexes and exert a double action mechanism to overcome drug resistances

Future Directions

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They have also found applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . These diverse applications suggest a promising future for the research and development of Benzotriazol-1-yl-acetic acid and its derivatives.

Properties

IUPAC Name

2-(benzotriazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXXZTPKJWPIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310479
Record name Benzotriazol-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803714
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4144-64-3
Record name 4144-64-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227393
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzotriazol-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzotriazol-1-ylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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